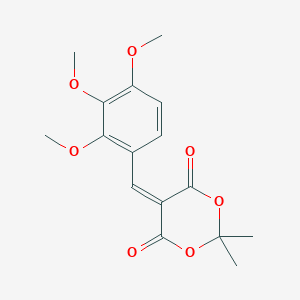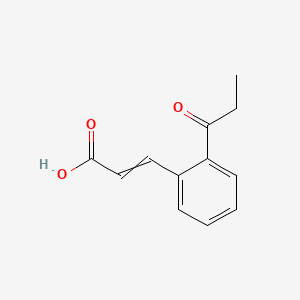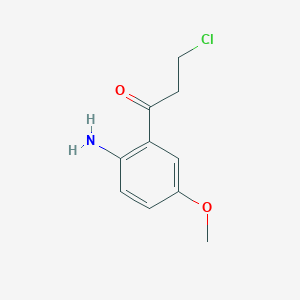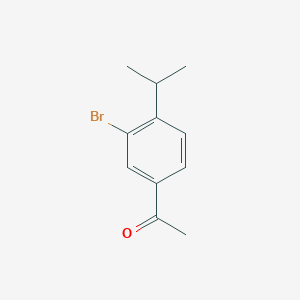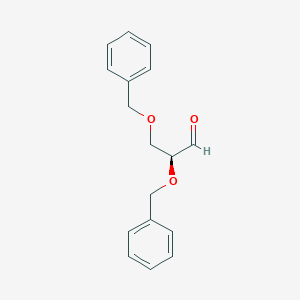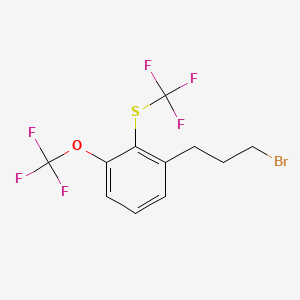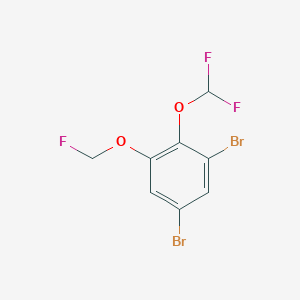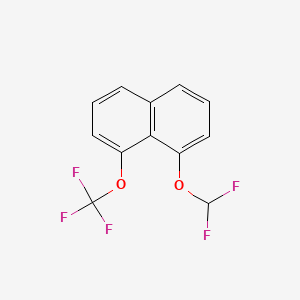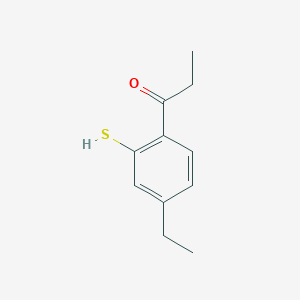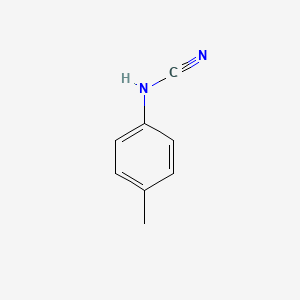
Cyanamide, (4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (4-methylphenyl)-: is an organic compound characterized by the presence of a cyano group attached to an amino group, with a 4-methylphenyl substituent. This compound is part of the broader class of cyanamides, which are known for their unique nitrogen-carbon-nitrogen connectivity. The presence of both nucleophilic and electrophilic sites within the molecule makes it highly reactive and versatile in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Iron-mediated Desulfurization Approach: This method involves the synthesis of substituted cyanamides from isothiocyanates under mild reaction conditions.
Base-mediated Strategy: This approach uses aryl thiourea and halide through a base-mediated strategy to prepare cyanamides.
Industrial Production Methods: The industrial production of cyanamides typically involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method is widely used due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Cyanamides can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Reduction reactions can convert cyanamides into amines.
Substitution: Cyanamides can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted cyanamides depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: Cyanamide, (4-methylphenyl)- is used in cycloaddition reactions, aminocyanation reactions, and as an electrophilic cyanide-transfer agent. Its unique radical and coordination chemistry make it valuable in synthetic chemistry .
Biology and Medicine: In biological sciences, cyanamide derivatives are explored for their potential therapeutic applications. They are used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, cyanamides are used in the production of herbicides, pharmaceuticals, and other organic compounds. They also find applications in materials science due to their ability to form coordination complexes .
Wirkmechanismus
The mechanism of action of cyanamide, (4-methylphenyl)- involves its interaction with various molecular targets. The compound’s electrophilic nitrile unit and nucleophilic amino nitrogen enable it to participate in diverse chemical reactions. These interactions often involve the formation of coordination complexes and radical intermediates, which contribute to its reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Calcium Cyanamide: Used primarily as a fertilizer and in the production of other cyanamides.
Dicyandiamide: A dimer of cyanamide, used in the production of melamine and other nitrogen-containing compounds.
Melamine: A trimer of cyanamide, used in the production of plastics and resins
Uniqueness: Cyanamide, (4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of the 4-methylphenyl group enhances its stability and makes it suitable for specific applications in synthetic and industrial chemistry .
Eigenschaften
CAS-Nummer |
10532-64-6 |
|---|---|
Molekularformel |
C8H8N2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C8H8N2/c1-7-2-4-8(5-3-7)10-6-9/h2-5,10H,1H3 |
InChI-Schlüssel |
FCLSEQZSHNXQBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)

